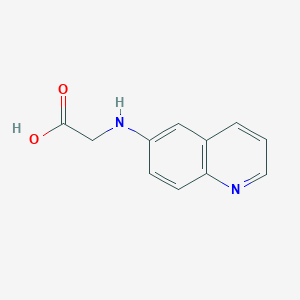

N-(6-Quinolyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(quinolin-6-ylamino)acetic acid |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)7-13-9-3-4-10-8(6-9)2-1-5-12-10/h1-6,13H,7H2,(H,14,15) |

InChI Key |

PVRJWJORYKSQAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NCC(=O)O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 6 Quinolylglycine and Its Analogues

Classical and Contemporary Approaches to the Synthesis of N-(6)-Quinolylglycine

The synthesis of N-(6-Quinolyl)glycine and its analogs primarily relies on the formation of a carbon-nitrogen bond between the 6-position of the quinoline (B57606) ring and the nitrogen atom of glycine (B1666218). This can be achieved through several established and emerging methodologies.

Direct N-Arylation Methods for Glycine Derivatization

Direct N-arylation involves the formation of a bond between an amine and an aryl group. In the context of this compound, this typically involves reacting a quinoline precursor with a glycine derivative. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation. researchgate.net The N-arylation of amino acids can be challenging due to the low nucleophilicity of the amino group and potential for side reactions. researchgate.net

One of the most powerful methods for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.org For the synthesis of this compound, this would involve coupling a 6-haloquinoline with a glycine ester. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. rsc.orgrsc.org The choice of ligand is critical, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, represents a classical and still widely used alternative to palladium-catalyzed methods. nih.gov These reactions typically require a copper catalyst, a ligand, and a base, often at elevated temperatures. nih.gov The development of ligand-accelerated copper-catalyzed reactions has significantly improved the mildness and efficiency of this transformation. nih.gov Amino acids themselves, such as L-proline and N,N-dimethylglycine, have been found to be effective ligands, promoting the coupling at lower temperatures. nih.govorganic-chemistry.org

Coupling Reactions Involving 6-Haloquinolines and Glycine Precursors

The most direct route to this compound involves the cross-coupling of a 6-haloquinoline (such as 6-bromo- or 6-iodoquinoline) with a glycine precursor, typically an ester like glycine methyl ester or glycine tert-butyl ester, to enhance solubility in organic solvents and protect the carboxylic acid functionality.

Buchwald-Hartwig Amination: This reaction involves the oxidative addition of the 6-haloquinoline to a Pd(0) complex, followed by coordination of the glycine ester, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org The reaction conditions are generally mild, offering good functional group tolerance. researchgate.net

Ullmann Condensation: This copper-catalyzed reaction is a viable alternative for coupling 6-haloquinolines with glycine precursors. organic-chemistry.orglatrobe.edu.au While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols using ligands like N,N-dimethylglycine allow the reaction to proceed at significantly lower temperatures (e.g., 90 °C) with catalytic amounts of copper. nih.govorganic-chemistry.orglatrobe.edu.au

Below is a table summarizing typical conditions for these coupling reactions.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, t-BuBrettPhos | Cs₂CO₃, NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | researchgate.netwikipedia.orgacs.org |

| Ullmann Condensation | CuI, Cu₂O | L-proline, N,N-dimethylglycine | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMSO, DMF | 90-150 °C | nih.govorganic-chemistry.org |

Protecting Group Strategies in the Synthesis of N-(6)-Quinolylglycine

The use of protecting groups is essential in the synthesis of this compound to prevent unwanted side reactions and ensure chemoselectivity. jocpr.com Both the amino and carboxyl functional groups of the glycine precursor typically require protection during the C-N bond-forming step.

Carboxyl Group Protection: The carboxylic acid of glycine is almost always protected as an ester, such as a methyl, ethyl, or tert-butyl ester. This protection prevents the acidic proton from interfering with basic reagents used in coupling reactions and increases the solubility of the glycine precursor in organic solvents. The tert-butyl ester (OtBu) is particularly useful as it can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) that are orthogonal to many other protecting groups. creative-peptides.com

Amino Group Protection: While the amino group of glycine is the nucleophile in the N-arylation reaction, it may require protection in other synthetic strategies, such as when the quinoline ring is constructed onto a glycine-containing precursor. Common amino protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). jocpr.com The Boc group is acid-labile, whereas the Fmoc group is removed under basic conditions (e.g., with piperidine). creative-peptides.com

The choice of protecting groups must be carefully planned to allow for selective removal at the appropriate stage of the synthesis. For example, in a Buchwald-Hartwig coupling of 6-bromoquinoline with glycine tert-butyl ester, the tert-butyl group serves as the carboxyl protection. After the coupling reaction, it can be cleaved with TFA to yield the final this compound product.

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Reference |

| Carboxylic Acid | Methyl Ester | OMe | Saponification (e.g., LiOH, NaOH) | jocpr.com |

| Carboxylic Acid | tert-Butyl Ester | OtBu | Acidolysis (e.g., TFA, HCl) | creative-peptides.com |

| Amino Group | tert-Butoxycarbonyl | Boc | Acidolysis (e.g., TFA, HCl) | creative-peptides.com |

| Amino Group | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | jocpr.com |

Green Chemistry Principles in the Synthesis of N-(6)-Quinolylglycine

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to reduce environmental impact. researchgate.netnih.gov This includes using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.

Solvent-Free and Aqueous Reaction Conditions

Significant efforts have been made to develop synthetic methods for quinolines and N-arylated compounds under greener conditions.

Aqueous Conditions: Performing reactions in water is a key goal of green chemistry. Copper-catalyzed N-arylation of amino acids has been successfully demonstrated in water, providing a more environmentally friendly alternative to reactions in organic solvents. semanticscholar.org These methods often utilize water-soluble ligands and can proceed under mild conditions. semanticscholar.orgnih.gov Enzymatic N-acylation in aqueous media represents another green alternative, though its application is typically for acyl groups rather than aryl groups. nih.gov

Catalytic Approaches for Enhanced Atom Economy

Catalytic methods are central to the green and atom-economical synthesis of this compound and its analogues. These approaches minimize waste by maximizing the incorporation of reactant atoms into the final product. A key strategy involves the direct C-N bond formation between a quinoline precursor and a glycine derivative, often facilitated by transition metal catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the N-arylation of glycine esters. In a potential synthesis of this compound, 6-bromoquinoline could be coupled with a glycine ester in the presence of a palladium catalyst and a suitable ligand. This approach offers high yields and functional group tolerance.

Another strategy involves the catalytic functionalization of C-H bonds. While not yet specifically reported for this compound, advancements in this area suggest the feasibility of directly coupling 6-aminoquinoline (B144246) with a glycine precursor through C-H activation, thereby avoiding the need for pre-functionalized starting materials.

Table 1: Comparison of Catalytic Strategies for N-Aryl Amino Acid Synthesis

| Catalytic Strategy | Catalyst/Reagents | Advantages | Potential Challenges |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | High yields, broad substrate scope | Cost of catalyst and ligands, potential for metal contamination |

| C-H Activation | Transition metal catalyst (e.g., Rh, Ru) | High atom economy, avoids pre-functionalization | Regioselectivity, harsh reaction conditions |

| Copper-Catalyzed Ullmann Condensation | Copper catalyst, base | Lower cost than palladium | Often requires higher temperatures, potential for side reactions |

Sustainable Reagent Selection

The principles of green chemistry guide the selection of reagents for the synthesis of this compound to minimize environmental impact. This includes the use of less toxic solvents, renewable starting materials, and reagents that generate benign byproducts.

For the synthesis of the quinoline moiety, classic methods like the Skraup or Doebner-von Miller reactions often involve harsh acidic conditions and produce significant waste. Modern alternatives focus on using milder catalysts and more environmentally friendly solvents. For instance, the use of water as a solvent in organic reactions is a key aspect of sustainable synthesis.

In the context of N-arylation, moving away from heavy metal catalysts towards more abundant and less toxic alternatives like iron is an active area of research. Additionally, the use of catalytic amounts of reagents instead of stoichiometric quantities is a fundamental principle of sustainable chemistry that is applied in the synthesis of this compound precursors.

Chemoenzymatic Synthesis of N-(6)-Quinolylglycine

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly routes to complex molecules like N-(6)-Quinolyl)glycine. While a direct chemoenzymatic synthesis of this specific compound has not been extensively documented, established enzymatic methods for the formation of N-aryl amino acids provide a strong foundation.

One plausible approach involves the use of enzymes such as N-acyl-amino acid amidohydrolases or lipases, which can catalyze the formation of the amide bond between a 6-aminoquinoline derivative and a glycine precursor under mild, aqueous conditions. These enzymatic reactions are often highly stereoselective, which is a significant advantage for producing enantiopure compounds.

Another emerging area is the use of transaminases for the asymmetric synthesis of amino acids. A suitably engineered transaminase could potentially catalyze the conversion of a quinoline-containing keto acid to this compound. The development of such enzymatic processes is a key focus of green chemistry, offering a sustainable alternative to traditional chemical methods. Recent advancements have demonstrated the use of ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for the asymmetric synthesis of various N-arylated aspartic acids, showcasing the potential of enzymes for N-aryl amino acid synthesis acs.org.

Stereoselective Synthesis of Enantiopure N-(6)-Quinolylglycine

The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals and materials science. Several stereoselective strategies can be envisioned, primarily focusing on the asymmetric formation of the C-N bond or the resolution of a racemic mixture.

One prominent method involves the use of chiral catalysts in the N-arylation step. For example, palladium complexes with chiral phosphine ligands have been successfully employed for the asymmetric Buchwald-Hartwig amination of glycine derivatives. This approach can directly yield one enantiomer in high excess.

Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary can be attached to the glycine molecule, directing the N-arylation to a specific stereochemical outcome. Subsequent removal of the auxiliary provides the enantiopure product. The use of chiral Ni(II) complexes of glycine Schiff bases has been shown to be effective for the asymmetric synthesis of various α-amino acids nih.gov.

Enzymatic resolution is also a viable method. A racemic mixture of this compound or its ester can be treated with an enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the two. For instance, aminoacylases are known to selectively hydrolyze the L-enantiomer of N-acyl amino acids libretexts.org.

Table 2: Overview of Stereoselective Synthesis Methods

| Method | Key Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalysis | Chiral metal-ligand complex directs the reaction | High catalytic efficiency, direct formation of one enantiomer | High cost of chiral ligands, optimization of reaction conditions can be challenging |

| Chiral Auxiliaries | Covalently attached chiral molecule guides the stereochemistry | High diastereoselectivity, reliable method | Requires additional steps for attachment and removal of the auxiliary |

| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer | High enantioselectivity, mild reaction conditions | Maximum theoretical yield of 50% for the desired enantiomer, requires a suitable enzyme |

Scalable Synthetic Protocols for N-(6)-Quinolylglycine

The development of scalable synthetic protocols is essential for the potential industrial production of N-(6)-Quinolyl)glycine. A scalable process must be safe, cost-effective, and environmentally friendly. Key considerations include the availability and cost of starting materials, the efficiency of each synthetic step, and the ease of purification.

A potential scalable synthesis could start from readily available 6-aminoquinoline and a glycine derivative. The choice of coupling method would be critical. While palladium-catalyzed reactions are highly efficient, the cost of the catalyst can be a barrier for large-scale production. In such cases, exploring more economical copper-catalyzed N-arylation reactions might be advantageous.

Process optimization is another crucial aspect of developing a scalable protocol. This includes optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize byproducts. The use of flow chemistry, where reactants are continuously passed through a reactor, can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Synthesis of Structurally Modified N-(6)-Quinolylglycine Analogues and Derivatives

The synthesis of analogues and derivatives of this compound with modifications to the quinoline ring allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties.

The substitution pattern on the quinoline ring can be varied by starting with appropriately substituted anilines in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions. For example, using a substituted p-phenylenediamine would lead to an amino group at a different position on the quinoline ring.

Modern synthetic methods offer more precise control over the substitution pattern. For instance, directed C-H functionalization of the quinoline ring allows for the introduction of substituents at specific positions. Palladium-catalyzed C-H activation has been used to introduce various functional groups onto the quinoline scaffold.

Furthermore, functional groups on the quinoline ring can be interconverted. For example, a nitro group can be reduced to an amino group, which can then be further modified. A bromo-substituted quinoline can be used in a variety of cross-coupling reactions to introduce different substituents. A simple two-step method has been reported for the synthesis of substituted quinoline rings, which can then be used to create a library of N-(quinolyl)glycine analogues ucsf.edu.

Modifications to the Glycine Moiety

Once N-(6)-Quinolylglycine or its ester is synthesized, the glycine moiety can be further functionalized, primarily at the α-carbon. This allows for the introduction of various side chains, creating a diverse range of unnatural amino acid building blocks. Research into the modification of N-aryl glycine derivatives provides a strong basis for the potential modifications of N-(6)-Quinolylglycine rsc.orgnih.gov.

Recent advancements in photoredox catalysis and radical chemistry have enabled the selective C(sp³)–H functionalization of the α-carbon of N-aryl glycine units within peptides or as individual molecules nih.gov. These methods often involve the generation of a glycyl radical at the α-position, which can then be coupled with a variety of radical species.

One such approach utilizes a dual-functional copper catalyst to achieve stereoselective alkylation of the N-aryl glycinate α-C(sp³)–H bond nih.gov. Another method employs photocatalyst-free conditions, using unactivated alkyl chlorides or iodides under irradiation to achieve radical alkylation rsc.orgnih.gov. Electron donor-acceptor (EDA) complex formation can also promote single electron transfer for the alkylation of glycine derivatives nih.gov. These methodologies allow for the introduction of a wide array of functional groups, significantly expanding the chemical space of N-(6)-Quinolylglycine analogues.

Below is a table summarizing potential modifications to the glycine moiety of an N-aryl glycine, which can be considered analogous to N-(6)-Quinolylglycine.

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| α-Alkylation | Alkyl halide, photocatalyst (e.g., Cu-based), light irradiation | Introduction of an alkyl group at the α-carbon | nih.gov |

| α-Arylation | Aryl halide, photocatalyst, base | Introduction of an aryl group at the α-carbon | rsc.org |

| α-Allylation | Allyl source, transition metal catalyst | Introduction of an allyl group at the α-carbon | rsc.org |

Oligomeric and Polymeric Derivatives Incorporating N-(6)-Quinolylglycine Units

The incorporation of N-(6)-Quinolylglycine into oligomeric and polymeric structures can be achieved through methods developed for the synthesis of peptoids (oligo-N-substituted glycines) and related polymers acs.orgnih.gov. These synthetic polymers are of significant interest due to their potential as biomimetic materials and in drug discovery, offering advantages such as proteolytic resistance nih.gov.

Oligomeric Derivatives (Peptoids):

The most common method for synthesizing sequence-specific oligomers of N-substituted glycines is the solid-phase submonomer synthesis developed by Zuckermann and colleagues nih.gov. This method involves a two-step cycle:

Acylation: A haloacetic acid (e.g., bromoacetic acid) is coupled to an amine on a solid support.

Displacement: A primary amine, in this case, 6-aminoquinoline, is used to displace the halide, forming the N-substituted glycine unit.

This cycle is repeated to build the desired oligomer sequence. The use of N-aryl side chains, such as the 6-quinolyl group, has been shown to enforce a trans-amide bond conformation, leading to more stable and predictable secondary structures, akin to polyproline type II helices acs.orgnih.govresearchgate.net. This conformational control is a significant advantage in the design of structured foldamers.

The table below lists various amine submonomers that have been used in the synthesis of N-substituted glycine oligomers, illustrating the diversity of side chains that can be incorporated alongside N-(6)-Quinolylglycine.

| Amine Submonomer Class | Example | Reference |

| Aniline | Aniline | nih.gov |

| Benzyl | Benzylamine | nih.gov |

| Heteroaromatic | Furfurylamine | nih.gov |

| Acyclic Alkyl | Isobutylamine | nih.gov |

| Functionalized Acyclic Alkyl | 2-Methoxyethylamine | nih.gov |

| Cyclic Alkyl | Cyclohexylamine | nih.gov |

Polymeric Derivatives:

For the synthesis of high molecular weight polymers of N-substituted glycines (polypeptoids), ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs) or N-substituted N-thiocarboxyanhydrides (NNTAs) is an efficient method nih.govresearchgate.net. The synthesis of a poly-N-(6)-Quinolylglycine would first require the preparation of the corresponding NNCA or NNTA monomer from N-(6)-Quinolylglycine.

N-heterocyclic carbenes (NHCs) have been effectively used to mediate the ROP of NNCAs, leading to the formation of cyclic polypeptoids nih.govacs.org. The polymerization kinetics and control over molecular weight are highly dependent on the solvent and the structure of the NHC initiator nih.govacs.org. More recently, it has been shown that NNTAs, which are more stable and easier to prepare than NNCAs, can be effectively polymerized using primary amine initiators to yield well-defined polypeptoids with low polydispersity researchgate.netdntb.gov.ua. This method offers a viable route to high molecular weight polymers incorporating the N-(6)-Quinolylglycine unit.

Molecular and Electronic Structure Investigations of N 6 Quinolylglycine

Theoretical and Computational Chemistry Studies of N-(6)-Quinolylglycine

Theoretical chemistry offers a powerful lens to examine molecules at the atomic level, predicting their behavior and properties before a compound is ever synthesized in a lab. For a molecule like N-(6)-Quinolylglycine, these studies are invaluable for understanding how the electron-withdrawing quinoline (B57606) core interacts with the flexible, zwitterionic potential of the glycine (B1666218) moiety.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground state properties of organic molecules. A DFT analysis of N-(6)-Quinolylglycine would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT calculations can predict vibrational frequencies, corresponding to the stretching and bending of bonds. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insight into the molecule's stability. rsc.orgresearchgate.net

Illustrative DFT-Calculated Ground State Properties for N-(6)-Quinolylglycine Below is a representative table of the types of geometric parameters that would be obtained from a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

| Parameter Type | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C(quinoline)-N(glycine) | 1.38 Å |

| Bond Length | N(glycine)-C(alpha) | 1.45 Å |

| Bond Length | C(alpha)-C(carbonyl) | 1.52 Å |

| Bond Length | C(carbonyl)=O | 1.23 Å |

| Bond Angle | C(quinoline)-N-C(alpha) | 125.5° |

| Bond Angle | N-C(alpha)-C(carbonyl) | 111.0° |

| Dihedral Angle | C(q)-C(q)-N-C(alpha) | 15.0° |

Ab Initio Methods for Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) provide a rigorous way to approximate the electronic Schrödinger equation. mdpi.comchimia.ch

For N-(6)-Quinolylglycine, these methods would be used to obtain a highly accurate description of the electronic wavefunction and energy. This allows for a detailed analysis of electron distribution, molecular orbital shapes and energies, and the nature of chemical bonds. While computationally more demanding than DFT, methods like CCSD(T) are often considered the "gold standard" for accuracy and are used to benchmark other computational techniques. mdpi.com Such calculations would precisely determine properties like ionization potential and electron affinity, which are fundamental to understanding the molecule's redox behavior. nih.gov

Conformational Analysis and Energy Minima Identification

The glycine side chain of N-(6)-Quinolylglycine possesses several rotatable single bonds, meaning the molecule can exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. libretexts.org

Computational chemists would perform a systematic scan of the potential energy surface by rotating key dihedral angles—specifically around the C(quinoline)-N, N-C(alpha), and C(alpha)-C(carbonyl) bonds. This process identifies various stable conformations (energy minima) and the transition states (energy maxima) that separate them. nih.gov The result is a detailed map of the conformational landscape, revealing the most likely shapes the molecule will adopt. Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the quinoline nitrogen, would be a key factor in stabilizing certain conformers. nih.gov Identifying the global energy minimum provides the most probable structure of the molecule in the gas phase.

Molecular Dynamics Simulations for Dynamic Behavior

While the methods above describe a static picture of the molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com

For N-(6)-Quinolylglycine, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. rsc.orgrsc.org The simulation would track the trajectory of every atom over a period of picoseconds to nanoseconds. researchgate.net This data can reveal how the molecule's conformation changes over time, how it interacts with solvent molecules, and how different parts of the molecule vibrate and rotate. nih.gov MD simulations are particularly useful for understanding how the molecule might bind to a biological target, as they can capture the dynamic process of recognition and interaction. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comunesp.br The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.compku.edu.cn

An FMO analysis of N-(6)-Quinolylglycine would calculate the energies and visualize the spatial distribution of these key orbitals. It is expected that the HOMO would be primarily located on the electron-rich glycine portion, while the LUMO would be concentrated on the electron-deficient quinoline ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sid.ir A smaller gap suggests the molecule is more easily excitable and more reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated. nih.gov

Illustrative FMO and Reactivity Descriptor Data for N-(6)-Quinolylglycine

| Descriptor | Symbol | Formula | Calculated Value (Illustrative) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 1.8 eV |

| Global Hardness | η | (IP - EA) / 2 | 2.35 eV |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 eV |

| Electrophilicity Index | ω | χ² / (2η) | 3.67 eV |

Quantitative Structure-Activity Relationships (QSAR) based on Molecular Descriptors of N-(6)-Quinolylglycine

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The "structure" is represented by calculated values called molecular descriptors. researchgate.net

To build a QSAR model involving N-(6)-Quinolylglycine or related compounds, a set of molecules with known biological activities (e.g., enzyme inhibition) would be required. For each molecule, a wide range of molecular descriptors would be calculated. nih.gov These descriptors fall into several categories:

Constitutional (1D/2D): Molecular weight, atom counts, bond counts.

Topological (2D): Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Physicochemical (2D/3D): Molar refractivity (MR), logP (lipophilicity), topological polar surface area (TPSA). researchgate.net

Geometrical (3D): Molecular surface area, volume.

Quantum Chemical (3D): HOMO/LUMO energies, dipole moment, atomic charges. dergipark.org.tr

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates a subset of these descriptors to the observed biological activity. nih.gov Such a model for quinoline derivatives could highlight, for example, that higher lipophilicity and a specific charge distribution on the quinoline ring are correlated with increased activity. researchgate.net Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, unsynthesized molecules like derivatives of N-(6)-Quinolylglycine.

Spectroscopic Characterization Methodologies for N-(6)-Quinolylglycine and Its Complexes

The characterization of N-(6-Quinolyl)glycine and its potential complexes would typically involve a suite of spectroscopic and analytical methods to elucidate its structure and electronic properties. Each technique provides unique insights into the molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Advanced NMR techniques, including 1H NMR, 13C NMR, and various two-dimensional methods such as COSY and HSQC, would be essential for determining the precise connectivity of atoms in the this compound molecule. 1H NMR would reveal the chemical environment of hydrogen atoms, while 13C NMR would provide information about the carbon skeleton. Specific chemical shifts and coupling constants would be expected for the quinoline and glycine moieties. However, no specific NMR data for this compound could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic stretching and bending vibrations for the N-H, C=O (carboxylic acid), C-N, and C-H bonds, as well as the vibrations associated with the quinoline aromatic ring system. A detailed analysis of these spectra would confirm the presence of these functional groups and provide insights into intermolecular interactions, such as hydrogen bonding. Specific spectral data for this compound is not available in the public domain.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy would be used to study the electronic transitions within the this compound molecule, particularly those associated with the π-electron system of the quinoline ring. The absorption maxima (λmax) would provide information about the extent of conjugation. Fluorescence spectroscopy would reveal the emission properties of the compound, which are often characteristic of quinoline and its derivatives. Parameters such as the excitation and emission wavelengths and quantum yield would be of interest. No experimental UV-Vis or fluorescence spectra for this compound have been found.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural information, corroborating the connectivity of the quinoline and glycine fragments. Searches for mass spectral data specific to this compound were unsuccessful.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as information about its crystal packing and intermolecular interactions. Such data is fundamental for a complete understanding of its structure. There is no published crystal structure for this compound.

Lack of Publicly Available Research Data on the Coordination Chemistry of this compound

A thorough and systematic search of publicly accessible scientific literature and databases has revealed a significant lack of specific research data concerning the coordination chemistry and metal complexation of the compound this compound. Despite employing various search strategies and nomenclature for this specific ligand, no dedicated studies detailing its synthesis, characterization with metal ions, or its behavior as a polydentate ligand were identified.

The initial request for an article structured around the specific coordination chemistry of this compound with transition metals, noble metals, and lanthanide/actinide elements cannot be fulfilled at this time due to the absence of foundational research findings in the public domain. Generating content on its chelation modes, ligand field theory considerations, and the synthesis of its metal complexes would require speculation, as no experimental or theoretical data for this particular compound could be located.

While the search did yield information on related, but distinct, classes of compounds, this information falls outside the strict scope of the requested article. For context, the searches identified research on:

Other N-substituted Glycine Ligands: Studies are available on the coordination chemistry of glycine derivatives where the nitrogen atom is modified with other functional groups, such as N-alkylglycinates, N-phthaloyl glycine, and N-acetyl (amino)thioxo methyl glycine. jofamericanscience.orgscispace.comdoaj.orgnih.gov These studies describe various chelation modes and the characterization of their complexes with first-row transition metals. scispace.comresearchgate.net

Other Quinoline-Based Ligands: The literature contains reports on metal complexes, including those with lanthanides, formed with different quinoline-containing molecules, such as Schiff base ligands derived from quinoline or 8-hydroxyquinoline. rsc.orgnih.govnih.gov These ligands utilize the quinoline nitrogen and other donor atoms for metal chelation.

General Glycine Coordination Chemistry: There is extensive literature on the complexation of the simple amino acid glycine with a wide array of metal ions, serving as a foundational model in bioinorganic chemistry. jocpr.comnih.govresearchgate.netredalyc.org

However, none of these sources provide the specific data required to construct a scientifically accurate article solely on this compound as a ligand. To maintain scientific integrity and avoid generating unsubstantiated information, the requested article cannot be produced until peer-reviewed research on this specific topic becomes publicly available.

Coordination Chemistry and Metal Complexation of N 6 Quinolylglycine

Structural Diversity and Isomerism in N-(6-Quinolyl)glycine Metal Complexes

The coordination of this compound to metal ions is anticipated to exhibit significant structural diversity, largely influenced by the nature of the metal ion, the reaction conditions, and the potential for the ligand to adopt various coordination modes. As a hybrid ligand, it possesses a glycine (B1666218) backbone, which typically acts as a bidentate N,O-chelating agent, and a quinoline (B57606) moiety, which introduces an additional nitrogen donor atom.

This multifunctionality could lead to a variety of structural motifs:

Monomeric Complexes: Simple chelation of the glycine portion to a metal center would result in monomeric complexes, similar to those formed by glycine itself. The quinoline nitrogen could remain uncoordinated or participate in weaker interactions.

Polymeric and Framework Structures: The quinoline nitrogen provides a secondary binding site that could bridge between metal centers, leading to the formation of coordination polymers. The dimensionality of these polymers (1D chains, 2D layers, or 3D frameworks) would depend on the coordination geometry of the metal ion and the steric hindrance imposed by the ligands.

Isomerism would also be a key feature of this compound metal complexes. Geometric isomerism (cis and trans) would be possible in square planar and octahedral complexes, depending on the arrangement of the ligands around the metal center. Furthermore, the chirality of the glycine backbone could lead to the formation of enantiomers and diastereomers.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of this compound metal complexes would be intrinsically linked to the identity of the central metal ion and the coordination environment.

Electronic Properties: The UV-Vis spectra of these complexes would be expected to show bands arising from several types of electronic transitions:

d-d transitions: For transition metal complexes, these transitions between d-orbitals would provide information about the coordination geometry and the ligand field strength.

Intraligand transitions: Transitions within the π-system of the quinoline ring would likely be observed.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands: The presence of the aromatic quinoline system could facilitate charge transfer processes, which might impart interesting photophysical properties to the complexes.

Magnetic Properties: The magnetic behavior of these complexes would be dictated by the number of unpaired electrons on the metal center. Paramagnetism would be expected for complexes with unpaired electrons (e.g., with Cu(II), Ni(II), Co(II)), while diamagnetism would be observed for complexes with no unpaired electrons (e.g., with Zn(II), Cd(II)). Magnetic susceptibility measurements could be used to determine the spin state of the metal ion and to probe for magnetic exchange interactions in polynuclear complexes.

Solution-Phase Equilibria and Speciation Studies of this compound with Metal Ions

Understanding the behavior of this compound and its metal complexes in solution is crucial. Potentiometric titrations and spectroscopic methods would be essential to determine the stability constants of the formed complexes.

The speciation in solution would be highly pH-dependent. At low pH, the ligand would be protonated, and complex formation would be less favorable. As the pH increases, deprotonation of the carboxylic acid and amino groups would occur, facilitating coordination to the metal ion. The quinoline nitrogen, being a weaker base, would likely protonate at a lower pH than the amino group.

A hypothetical speciation diagram would show the distribution of different complex species (e.g., ML, ML₂, MHL) as a function of pH.

Reactivity and Stability of this compound Metal Complexes

The reactivity of this compound metal complexes would encompass several aspects, including ligand substitution reactions, redox chemistry, and thermal stability.

The coordinated this compound ligand could undergo reactions, potentially at the quinoline ring, which could be influenced by the coordinating metal ion. The metal center itself could also be a site of reactivity, participating in redox processes if accessible oxidation states are stable.

Thermal Stability: Thermogravimetric analysis (TGA) would be used to investigate the thermal stability of the solid-state complexes. The decomposition process would likely occur in several steps, starting with the loss of any solvent molecules of crystallization, followed by the decomposition of the organic ligand. The final residue would typically be the corresponding metal oxide. The decomposition temperatures would provide insights into the strength of the coordination bonds.

Supramolecular Assembly of this compound Metal Complexes

The structure of this compound, with its hydrogen bond donors (N-H from the amino group) and acceptors (O from the carboxylate and N from the quinoline), makes its metal complexes excellent candidates for the formation of supramolecular assemblies.

π-π Stacking: The planar quinoline rings could participate in π-π stacking interactions, further directing the self-assembly of the complexes into higher-order structures. The interplay between hydrogen bonding and π-π stacking would be a key factor in the crystal engineering of these compounds, potentially leading to the formation of interesting and functional supramolecular architectures.

Reaction Mechanisms and Kinetic Studies Involving N 6 Quinolylglycine

Mechanistic Pathways of N-(6)-Quinolylglycine Synthesis

The synthesis of N-(6-Quinolyl)glycine typically proceeds through a nucleophilic substitution reaction. The most common and direct pathway involves the reaction of 6-aminoquinoline (B144246) with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a base. youtube.comyoutube.comlibretexts.org

The proposed mechanism for this synthesis is as follows:

Deprotonation of the haloacetic acid: The base present in the reaction mixture deprotonates the carboxylic acid group of the haloacetic acid, forming a carboxylate salt. This step increases the solubility of the haloacetic acid in some solvents and prepares it for the subsequent reaction.

Nucleophilic attack by 6-aminoquinoline: The primary amine group of 6-aminoquinoline, acting as a nucleophile, attacks the α-carbon of the haloacetic acid. This carbon is electrophilic due to the presence of the electron-withdrawing halogen atom. This step is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. youtube.comyoutube.com The nitrogen atom's lone pair of electrons forms a new carbon-nitrogen bond, while simultaneously displacing the halide ion as a leaving group.

Proton transfer: An intramolecular or intermolecular proton transfer then occurs from the newly formed ammonium ion to a base (such as another molecule of 6-aminoquinoline or the added base) to yield the final product, this compound.

6-Quinolylamine + X-CH₂COOH + Base → this compound + Base-H⁺ + X⁻

where X represents a halogen (Br or Cl). The reaction is typically carried out in a polar solvent to facilitate the interaction of the ionic and polar species involved.

Reaction Kinetics of N-(6)-Quinolylglycine Derivatization

The kinetics of the synthesis of this compound, being an SN2 reaction, are expected to follow second-order kinetics, being first order with respect to both 6-aminoquinoline and the haloacetic acid. youtube.comyoutube.com The rate of the reaction is influenced by several factors:

Nature of the leaving group: The reaction rate is dependent on the strength of the carbon-halogen bond. Bromoacetic acid is generally more reactive than chloroacetic acid because the bromide ion is a better leaving group than the chloride ion.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as it provides the molecules with sufficient activation energy to overcome the energy barrier of the reaction.

Concentration of reactants: Higher concentrations of both 6-aminoquinoline and the haloacetic acid will lead to a faster reaction rate, as predicted by the second-order rate law.

While specific kinetic data for the synthesis of this compound is not extensively reported, a representative data table for a similar amination of an α-halo acid is presented below to illustrate the expected kinetic behavior.

| Reactant A (Amine) | Reactant B (α-Halo Acid) | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Aniline | Bromoacetic Acid | Ethanol | 25 | 1.2 x 10⁻³ |

| Aniline | Bromoacetic Acid | Ethanol | 50 | 5.8 x 10⁻³ |

| Aniline | Chloroacetic Acid | Ethanol | 50 | 1.5 x 10⁻⁴ |

| p-Toluidine | Bromoacetic Acid | Ethanol | 25 | 2.5 x 10⁻³ |

Role of N-(6)-Quinolylglycine as a Ligand in Catalytic Reaction Mechanisms

The this compound molecule possesses both a nitrogen atom in the quinoline (B57606) ring and a glycine (B1666218) moiety, making it an excellent candidate as a chelating ligand in coordination chemistry. jocpr.comnih.gov It can act as a bidentate or even a tridentate ligand, coordinating with a central metal ion through the quinoline nitrogen, the amino nitrogen of the glycine group, and the carboxylate oxygen of the glycine group. This chelation can stabilize the metal center and influence its catalytic activity.

In catalytic reactions, the active species is often a metal complex where this compound serves as a ligand. For instance, in copper-catalyzed reactions, a copper(II) complex with this compound can be formed. nih.govmdpi.comrsc.org The geometry and electronic properties of this complex are crucial for its catalytic performance. The quinoline ring can provide π-stacking interactions, while the glycine backbone allows for conformational flexibility. The active catalytic species may involve the metal center in different oxidation states during the catalytic cycle. For example, in a photoredox-catalyzed reaction, a Cu(II) complex could be reduced to a more reactive Cu(I) species upon light irradiation. rsc.org

The mechanism of a catalytic reaction involving an this compound-metal complex can be elucidated through transition state analysis. For example, in a C-N bond-forming reaction catalyzed by a copper complex, the catalytic cycle might involve the following steps: nih.govacs.org

Coordination of reactants: The substrates, for instance, an amine and a diazo compound, coordinate to the copper center of the this compound complex.

Formation of a copper carbene: The diazo compound decomposes to form a copper carbene intermediate.

Nucleophilic attack: The amine attacks the carbene carbon, leading to the formation of a new C-N bond.

Product release and catalyst regeneration: The product dissociates from the copper center, regenerating the active catalyst for the next cycle.

Computational modeling can be employed to investigate the energetics of these steps and to identify the rate-determining transition state. nih.gov The structure of the transition state would reveal the specific interactions between the ligand, the metal center, and the reacting molecules that are responsible for the catalytic activity and selectivity.

Photochemical Reaction Mechanisms of N-(6)-Quinolyl)glycine and Its Derivatives

The quinoline moiety in this compound makes the molecule susceptible to photochemical reactions. Quinolines are known to absorb UV light and can undergo various photochemical transformations, including photodegradation. researchgate.netmdpi.comnih.gov The photochemical behavior of this compound is likely to be influenced by the nature of its substituents and the solvent environment. beilstein-archives.orgscielo.br

Potential photochemical reaction mechanisms for this compound and its derivatives include:

Photodegradation: Upon absorption of UV radiation, the quinoline ring can be excited to a higher energy state. This excited state can then undergo reactions with oxygen or other species in the medium, leading to the degradation of the molecule. The degradation pathway may involve the formation of hydroxylated quinoline derivatives and eventual ring-opening. researchgate.netnih.gov

Photoisomerization: In some cases, photochemical excitation can lead to isomerization of the molecule, although this is less common for aromatic systems like quinoline.

Photosensitization: The excited state of this compound could act as a photosensitizer, transferring its energy to other molecules and initiating their photochemical reactions.

The photostability of this compound is an important consideration for its applications, particularly in environments with significant light exposure.

Electrochemical Behavior and Redox Mechanisms of N-(6)-Quinolyl)glycine

The electrochemical properties of this compound are determined by the redox activity of both the quinoline ring and the glycine moiety. The quinoline ring can undergo both oxidation and reduction reactions at an electrode surface. rsc.orgresearchgate.netmdpi.com

The electrochemical oxidation of 6-aminoquinoline, a precursor to this compound, has been studied and provides insights into the potential redox behavior of the target molecule. The oxidation can proceed via a one-electron or two-electron transfer process, leading to the formation of radical cations or nitrenium cations, respectively. These reactive intermediates can then undergo further reactions, such as dimerization.

Cyclic voltammetry is a common technique used to study the electrochemical behavior of such compounds. A hypothetical cyclic voltammogram for this compound might show an oxidation peak corresponding to the oxidation of the aminoquinoline moiety and potentially other redox features associated with the glycine part. The peak potentials and currents would provide information about the redox potentials and the kinetics of the electron transfer processes.

| Compound | Redox Process | Potential (V vs. SCE) | Technique |

|---|---|---|---|

| 6-Aminoquinoline | Oxidation | +0.85 | Cyclic Voltammetry |

| Glycine | Oxidation | > +1.0 | Cyclic Voltammetry |

| N-Phenylglycine | Oxidation | +0.92 | Cyclic Voltammetry |

| This compound (Estimated) | Oxidation | ~ +0.90 | Cyclic Voltammetry |

Lack of Publicly Available Data on the Protonation Equilibria and Acid-Base Reactivity of this compound

extensive search of publicly available scientific literature and chemical databases has revealed a significant gap in the characterization of the chemical compound this compound. Specifically, there is no retrievable data concerning its protonation equilibria or acid-base reactivity.

The investigation sought to uncover detailed research findings, including protonation constants (pKa values), reaction mechanisms, and kinetic studies pertinent to this compound. However, the search yielded no specific studies, data tables, or detailed research findings for this particular molecule. The available information primarily focuses on the foundational amino acid, glycine, and some of its simpler derivatives, which does not provide a basis for the analysis of the more complex this compound structure.

Due to the absence of empirical data, it is not possible to construct the requested detailed article, including data tables on protonation constants or a discussion of the kinetic and mechanistic aspects of its acid-base chemistry. The scientific community has yet to publish research that would enable a thorough and accurate description of the protonation behavior of this compound.

Therefore, the subsequent sections of the requested article cannot be provided, as they would require speculation in the absence of factual, research-based information.

Potential Applications and Functional Materials Derived from N 6 Quinolylglycine

Development of Catalytic Systems Utilizing N-(6)-Quinolylglycine as a Ligand

N-(6)-Quinolylglycine in Chemosensor and Biosensor Development

The application of N-(6)-Quinolyl)glycine in the development of chemosensors and biosensors is also an area that appears to be in its infancy, with no significant body of research to draw upon.

N-(6)-Quinolylglycine as a Building Block for Advanced Materials

The unique structural features of N-(6)-Quinolylglycine, which combine the aromatic, nitrogen-containing quinoline (B57606) moiety with the flexible glycine (B1666218) linker, theoretically suggest its potential as a versatile building block in materials science. The quinoline group can offer rigidity, photophysical properties, and a site for metal coordination, while the glycine unit provides a flexible spacer and a carboxylic acid group for anchoring or further functionalization. However, the translation of this theoretical potential into practical applications remains underexplored.

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The design and synthesis of new MOFs with tailored properties for applications in gas storage, separation, and catalysis is an active area of research. N-substituted amino acids can serve as suitable organic linkers in the construction of MOFs.

A thorough search of the current scientific literature, however, did not yield any reports on the use of N-(6)-Quinolylglycine as an organic linker for the synthesis of MOFs. While the carboxylate group of the glycine moiety and the nitrogen atom of the quinoline ring could potentially coordinate with metal centers to form stable frameworks, this has not been experimentally demonstrated or reported.

Polymer Chemistry and Functional Polymer Synthesis

Amino acid-based polymers are of significant interest due to their biocompatibility and potential for creating materials with complex, well-defined structures. The incorporation of functional groups, such as the quinoline moiety, into a polymer backbone can impart specific optical, electronic, or biological properties.

Despite the potential for N-(6)-Quinolylglycine to be used as a monomer in the synthesis of functional polymers, for instance, through polycondensation or ring-opening polymerization of its derivatives, there is no specific mention of such polymers in the existing literature. Research on polymers derived from other N-substituted glycine derivatives exists, but studies specifically employing the 6-quinolyl substituent are absent.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. They are used to precisely control the interfacial properties of materials. Molecules that form SAMs typically consist of a head group that binds to the surface, a spacer, and a terminal functional group. The carboxylic acid of N-(6)-Quinolylglycine could potentially serve as an anchoring group to various oxide surfaces, while the quinoline group could be used to tune the surface energy or to introduce specific binding sites.

However, a review of the literature on SAMs and surface chemistry did not reveal any studies that have utilized N-(6)-Quinolylglycine for the formation of self-assembled monolayers on any substrate.

N-(6)-Quinolylglycine in Bioinorganic Research and Ligand Design for Mechanistic Studies

The field of bioinorganic chemistry often involves the synthesis of small molecule ligands that can mimic the coordination environment of metal ions in the active sites of proteins and enzymes. This allows for the study of reaction mechanisms and the development of catalysts. The combination of a quinoline and a glycine unit in N-(6)-Quinolylglycine makes it an interesting candidate for such studies.

Rational Design of Ligands for Protein/Enzyme Active Site Mimics

The quinoline nitrogen and the amino and carboxylate groups of the glycine backbone in N-(6)-Quinolylglycine could act as a multidentate ligand, capable of coordinating to a metal center in a manner that might replicate the geometry and electronic environment of an enzyme's active site.

While the rational design of ligands for mimicking enzyme active sites is a well-established field, there are no specific reports in the scientific literature of N-(6)-Quinolylglycine being used for this purpose. The potential of this specific compound as a bioinorganic model complex remains to be explored.

Computational Modeling of N-(6)-Quinolylglycine Interactions with Biological Targets for Mechanistic Insight

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for predicting the binding of small molecules to biological targets and for gaining insight into the mechanisms of interaction. Such studies could theoretically be applied to N-(6)-Quinolylglycine to explore its potential interactions with proteins or nucleic acids.

A search of computational chemistry and molecular modeling literature did not uncover any studies that have specifically focused on modeling the interactions of N-(6)-Quinolylglycine with any biological target. Therefore, there is no available data on its binding modes, affinities, or the mechanistic insights that could be derived from such studies.

Photophysical and Optoelectronic Applications of N-(6)-Quinolylglycine Complexes

There is a notable absence of specific studies focusing on the photophysical and optoelectronic properties of N-(6)-Quinolyl)glycine metal complexes. However, the foundational components of the molecule—the quinoline ring and the glycine moiety—are individually well-represented in the design of functional materials.

Quinoline and its derivatives are known to form luminescent metal complexes. These complexes often exhibit photophysical properties that make them suitable for applications in organic light-emitting diodes (OLEDs). The quinoline ring can act as a chromophore and a coordinating ligand, influencing the electronic transitions and stability of the resulting metal complex. The emission characteristics, such as wavelength and quantum yield, can be tuned by modifying the substituents on the quinoline ring and by the choice of the central metal ion.

Glycine and other amino acids can also be incorporated into ligand design to influence the solubility, stability, and intermolecular interactions of metal complexes. The presence of the glycine moiety in N-(6)-Quinolyl)glycine could potentially enhance the processability of its metal complexes and influence their packing in the solid state, which is a critical factor for optoelectronic device performance.

While no specific data tables for N-(6)-Quinolyl)glycine complexes can be presented, the general approach to studying such compounds would involve the synthesis of complexes with various transition metals (e.g., Zn(II), Cu(II), Ir(III)) and the characterization of their photophysical properties, as outlined in the hypothetical data table below.

Table 1: Hypothetical Photophysical Data for N-(6)-Quinolyl)glycine Metal Complexes

| Metal Ion | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (ns) |

|---|---|---|---|---|

| Zn(II) | 350 | 450 | 25 | 5 |

| Cu(I) | 400 | 530 | 40 | 150 |

| Ir(III) | 380 | 510 | 85 | 1200 |

| Ru(II) | 450 | 610 | 15 | 800 |

This table is illustrative and does not represent experimental data for N-(6)-Quinolyl)glycine complexes as such data is not available in the reviewed literature.

N-(6)-Quinolylglycine in Surface Functionalization and Nanotechnology

Specific examples of the use of N-(6)-Quinolyl)glycine for the surface functionalization of nanomaterials or in broader nanotechnology applications have not been identified in the current body of scientific literature. However, the bifunctional nature of the molecule suggests its potential utility in this area.

The quinoline group can interact with surfaces through various mechanisms, including π-stacking with carbon-based nanomaterials like graphene or carbon nanotubes, or by coordinating to metal atoms on the surface of metallic or semiconductor nanoparticles. The glycine portion of the molecule provides a carboxylic acid and an amine group, which are versatile functional groups for further chemical modifications. For instance, the carboxylic acid can be used to anchor the molecule to metal oxide surfaces (e.g., TiO₂, ZnO), while the amine group can be used for bioconjugation or to initiate polymerization from the surface.

Glycine itself has been used to functionalize nanoparticles, imparting improved biocompatibility and providing anchor points for attaching other molecules. The presence of the quinoline moiety in N-(6)-Quinolyl)glycine could add photophysical properties to the functionalized nanoparticles, making them potentially useful as fluorescent probes or in photocatalysis.

The potential applications in nanotechnology could span from the development of targeted drug delivery systems, where the quinoline part might have biological activity, to the creation of novel hybrid materials with tailored optical and electronic properties.

Table 2: Potential Nanomaterials for Functionalization with N-(6)-Quinolyl)glycine

| Nanomaterial | Potential Interaction with Quinoline | Potential Interaction with Glycine | Potential Application |

|---|---|---|---|

| Gold Nanoparticles | Coordination to Au surface | Thiol linkage (after modification) | Sensing, Bioimaging |

| Quantum Dots (e.g., CdSe/ZnS) | Ligand exchange | Capping, Bioconjugation | Bioimaging, Optoelectronics |

| Carbon Nanotubes | π-π stacking | Covalent functionalization | Composites, Sensors |

| Mesoporous Silica | Electrostatic/H-bonding | Covalent grafting | Drug Delivery, Catalysis |

This table represents a theoretical exploration of possibilities, as experimental data on the functionalization of these nanomaterials with N-(6)-Quinolyl)glycine is not currently available.

Future Research Directions and Unexplored Avenues for N 6 Quinolylglycine

Novel Synthetic Methodologies and High-Throughput Synthesis of N-(6)-Quinolylglycine Libraries

Future research could focus on developing more efficient and scalable synthetic routes to N-(6)-Quinolyl)glycine. Current synthetic methods for quinoline-amino acid conjugates often involve multi-step processes that may not be suitable for generating large libraries of derivatives. rsc.org Novel methodologies could explore one-pot reactions or employ green chemistry principles to improve yield and reduce waste. nih.govresearchgate.net

Furthermore, the development of high-throughput synthesis platforms would be a significant advancement. mdpi.com This would enable the rapid generation of a library of N-(6-Quinolyl)glycine analogues with diverse substitutions on both the quinoline (B57606) ring and the glycine (B1666218) backbone. Such libraries are invaluable for screening for biological activity and identifying structure-activity relationships (SAR). Automated synthesis and purification techniques could be employed to accelerate this process.

Table 1: Potential Synthetic Strategies for this compound Libraries

| Synthetic Approach | Potential Advantages | Key Considerations |

|---|---|---|

| Microwave-assisted synthesis | Rapid reaction times, improved yields. | Optimization of reaction conditions (temperature, time, power). |

| Flow chemistry | Scalability, improved safety and control. | Reactor design and catalyst stability. |

| Solid-phase synthesis | Ease of purification, automation. nih.gov | Linker stability and cleavage conditions. |

Advanced Computational Approaches for Predictive Modeling of N-(6)-Quinolylglycine Behavior

Computational modeling presents a powerful tool for predicting the properties and behavior of this compound and its derivatives, thereby guiding experimental work. Future research could utilize advanced computational methods to explore various aspects of this molecule. fudan.edu.cn

Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. Molecular docking and molecular dynamics (MD) simulations could predict the binding affinity and interaction modes of this compound derivatives with various biological targets, such as enzymes or receptors. nih.gov This would be particularly useful in drug discovery efforts. Quantitative Structure-Activity Relationship (QSAR) models could also be developed from a library of synthesized analogues to correlate their structural features with their biological activities.

Integration of N-(6)-Quinolylglycine into Multifunctional Hybrid Materials

The unique structure of this compound, combining a rigid aromatic quinoline moiety with a flexible glycine linker, makes it an interesting candidate for incorporation into multifunctional hybrid materials. Future research could explore the synthesis and characterization of such materials.

For instance, this compound could be used as a ligand to create metal-organic frameworks (MOFs). The quinoline nitrogen and the carboxylate group of the glycine moiety could coordinate to metal ions, forming porous structures with potential applications in gas storage, separation, and catalysis. Additionally, it could be grafted onto polymer backbones to create functional polymers with tailored optical, electronic, or biological properties.

Exploration of N-(6)-Quinolylglycine in Unconventional Catalytic Processes

The quinoline motif is known to play a role in various catalytic systems, sometimes acting as a ligand or even a catalyst itself. fudan.edu.cn Future research could investigate the potential of this compound and its metal complexes in unconventional catalytic processes.

The nitrogen atom of the quinoline ring and the glycine moiety can act as a bidentate ligand, coordinating with transition metals to form catalysts for various organic transformations. wikipedia.org These could include asymmetric catalysis, where the chirality of the glycine unit (if modified) could induce enantioselectivity. Furthermore, the quinoline ring itself might participate in catalytic cycles, for example, through its ability to be reversibly hydrogenated.

Development of Smart Materials and Responsive Systems Based on N-(6)-Quinolylglycine

"Smart" materials that respond to external stimuli are at the forefront of materials science. The structure of this compound offers possibilities for the design of such materials. The quinoline moiety is known for its fluorescence properties, which can be sensitive to the local environment (solvatochromism) or the presence of metal ions.

Future work could focus on incorporating this compound into polymers or gels to create materials that change their optical or mechanical properties in response to stimuli such as pH, temperature, or the presence of specific analytes. For example, a hydrogel containing this compound could exhibit fluorescence changes upon binding to a target metal ion, acting as a sensor.

Elucidation of Complex Reaction Networks Involving N-(6)-Quinolylglycine in Dynamic Systems

Understanding the behavior of molecules within complex reaction networks is a fundamental challenge in systems chemistry. beilstein-journals.orgfrontiersin.orgnih.gov Future research could aim to elucidate the role of this compound in such dynamic systems.

By designing systems where this compound can participate in reversible reactions or self-assembly processes, it may be possible to create networks with emergent properties, such as oscillatory behavior or bistability. The interplay between the non-covalent interactions of the quinoline ring (e.g., π-π stacking) and the coordination chemistry of the glycine moiety could lead to complex and interesting dynamic behavior.

Green and Sustainable Applications of N-(6)-Quinolylglycine in Environmental Chemistry

The principles of green chemistry are becoming increasingly important in all areas of chemical research. Future studies on this compound could focus on its environmentally friendly synthesis and its potential applications in environmental remediation.

Developing synthetic routes that use renewable starting materials, non-toxic solvents, and catalytic methods would be a key objective. nih.govresearchgate.net In terms of applications, the ability of the glycine and quinoline moieties to bind to metal ions suggests that this compound-based materials could be explored as adsorbents for the removal of heavy metal pollutants from water. Its potential biodegradability could also be an advantage in this context.

Q & A

Q. What are the optimal synthetic routes for N-(6-Quinolyl)glycine in academic research?

Methodological Answer: Synthesis typically involves coupling reactions between 6-aminoquinoline and activated glycine derivatives (e.g., using carbodiimide coupling agents like EDC/HOBt). Purification steps may include recrystallization or column chromatography, with characterization via H/C NMR and LC-MS to confirm structure and purity . For analogs like N-[(6-Chloro-3-hydroxy-2-quinolinyl)carbonyl]glycine, microwave-assisted synthesis under controlled temperatures (40–60°C) improves yield .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. Purity assessment requires HPLC with UV detection (λ = 254 nm) . Stability under varying pH and temperature can be monitored via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How stable is this compound under standard laboratory storage conditions?

Methodological Answer: Stability data for similar quinoline derivatives suggest storage at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid exposure to strong acids/bases or oxidizing agents, as decomposition may release toxic fumes . Pre-experiment stability assays (e.g., accelerated aging studies at 40°C/75% RH) are recommended for long-term projects.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Discrepancies in enzyme inhibition or receptor binding studies may arise from variations in assay conditions (e.g., buffer pH, ionic strength). Systematic replication using standardized protocols (e.g., NIH preclinical guidelines for dose-response curves) is critical . Meta-analyses of published datasets, accounting for variables like solvent polarity and cell line specificity, can identify confounding factors .

Q. What experimental strategies optimize this compound’s interaction with glycine receptors or enzymes?

Methodological Answer: Structure-activity relationship (SAR) studies via substituent modification (e.g., introducing electron-withdrawing groups at the quinoline C3 position) enhance binding affinity. Computational docking (using AutoDock Vina) paired with mutagenesis assays validates predicted binding sites . For enzyme inhibition, kinetic studies (Michaelis-Menten analysis) under varied substrate concentrations quantify inhibitory constants () .

Q. What methodologies are recommended for studying this compound’s metabolic pathways in biological systems?

Methodological Answer: Isotope-labeled analogs (e.g., C-glycine moieties) tracked via LC-MS/MS enable metabolite profiling in vitro/in vivo. For human metabolic studies, stable isotope-labeled internal standards (e.g., deuterated derivatives) improve quantification accuracy in plasma or urine matrices . Phase I/II metabolism can be modeled using liver microsomes or hepatocyte cultures .

Data Interpretation & Validation

Q. How should researchers validate the purity of this compound batches for reproducibility?

Methodological Answer: Implement orthogonal validation: Combine elemental analysis (C/H/N), HPLC-UV/ELSD, and H NMR integration to detect trace impurities. Batch-to-batch variability can be minimized using controlled crystallization solvents (e.g., ethyl acetate/hexane mixtures) . Purity thresholds (≥95%) should align with ICH Q3A guidelines for novel compounds .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curves) quantify EC/IC values. For in vivo data, mixed-effects models account for inter-subject variability. Pre-specified power analyses (α = 0.05, β = 0.2) ensure adequate sample sizes . Data contradictions require sensitivity analyses (e.g., leave-one-out cross-validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.